Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
Overview
Description
Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may impact multiple biochemical pathways . The specific pathways and their downstream effects would depend on the specific targets and the biological context.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound would have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by binding to specific transcription factors or regulatory elements, thereby affecting the transcriptional activity of target genes. These cellular effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are crucial for understanding how the compound exerts its effects and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, while at higher doses, it may cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s biological activity changes significantly at certain dosage levels. These dosage effects are crucial for understanding the compound’s potential therapeutic applications and its safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its potential therapeutic applications and its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.
Functionalization: The indole core is then functionalized to introduce the ethyl acetate group. This can be achieved through esterification reactions, where the indole nitrogen is protected, and the carboxylic acid group is converted to its ethyl ester form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole to its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Indole-3-ol derivatives.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It can be utilized in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A closely related compound with a similar structure but different substitution pattern.
2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-: Another related compound with a cyclohexene ring instead of the indole ring.
Uniqueness: Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(2-methyl-4-oxo-6,7-dihydro-5H-indol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)8-14-9(2)7-10-11(14)5-4-6-12(10)15/h7H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNYEOMOVSDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC2=C1CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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